molecular formula C16H17N7O2S B560044 Baricitinib CAS No. 1187594-09-7

Baricitinib

Cat. No.: B560044
CAS No.: 1187594-09-7
M. Wt: 371.4 g/mol
InChI Key: XUZMWHLSFXCVMG-UHFFFAOYSA-N
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Description

Baricitinib is an immunomodulatory medication primarily used for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19. It is marketed under the brand name Olumiant. This compound functions as an inhibitor of Janus kinase (JAK), specifically targeting the subtypes JAK1 and JAK2 .

Mechanism of Action

Target of Action

Baricitinib primarily targets Janus kinases (JAKs) , specifically JAK1 and JAK2 . JAKs are tyrosine protein kinases that play a crucial role in pro-inflammatory signaling pathways . Overactive JAKs have been implicated in autoimmune disorders, such as rheumatoid arthritis .

Mode of Action

This compound acts as an inhibitor of JAK1 and JAK2 . By inhibiting the actions of these kinases, this compound attenuates JAK-mediated inflammation and immune responses . This results in a reduction of the inflammatory response and alleviation of symptoms in conditions such as rheumatoid arthritis .

Biochemical Pathways

This compound affects the JAK/STAT signaling pathway, which is involved in the signaling of several cytokines pivotal in the pathophysiology of diseases like systemic lupus erythematosus . It also impacts the TGF-β1/non-Smad and TGF-β1/JAK/STAT signaling pathways, which are involved in fibroblast activation and epithelial cell injury .

Pharmacokinetics

This compound exhibits dose-linear and time-independent pharmacokinetics . Following oral administration, the maximum plasma concentration (Cmax) of this compound is reached in a median time of approximately 1 hour . The absolute bioavailability of this compound is 79%, with food having no clinically relevant effects on its pharmacokinetics . The mean terminal half-life of this compound is between 5.7 to 7.3 hours .

Result of Action

The action of this compound results in the downregulation of key cytokines that are upregulated in patients with conditions like systemic lupus erythematosus . This includes cytokines such as C-C motif chemokine ligand (CCL) 19, C-X-C motif chemokine ligand (CXCL) 10, tumour necrosis factor alpha (TNF-α), TNF receptor superfamily member (TNFRSF)9/CD137, PD-L1, IL-6 and IL-12β . This downregulation may play a role in a multitargeted mechanism beyond the IFN signature .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications, disease severity, and individual patient characteristics can impact the effectiveness of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Baricitinib can be synthesized through multiple routes. One efficient method involves the conversion of tert-butyl 3-oxoazetidine-1-carboxylate to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile via the Horner–Emmons reaction, followed by deprotection of the N-Boc-group and a final sulfonamidation reaction. The nucleophilic addition reaction is then carried out to afford the borate intermediate, which is finally subjected to Suzuki coupling with 4-chloro-7-H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

The industrial production of this compound involves a similar synthetic route but optimized for large-scale production. The process includes the preparation of intermediate compounds, followed by coupling reactions and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Baricitinib undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions include various intermediates and degradation products, such as lactone impurities and dimer impurities .

Scientific Research Applications

Baricitinib has a wide range of scientific research applications:

Comparison with Similar Compounds

Baricitinib is often compared with other Janus kinase inhibitors such as tofacitinib and upadacitinib. While all three compounds inhibit JAK enzymes, this compound has a unique profile in terms of its selectivity and efficacy. It is particularly noted for its effectiveness in treating rheumatoid arthritis and its approval for COVID-19 treatment .

List of Similar Compounds

This compound stands out due to its broad range of applications and its specific inhibition of JAK1 and JAK2, making it a valuable therapeutic agent in various medical conditions.

Properties

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZMWHLSFXCVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152228
Record name Baricitinib
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Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

As members of the tyrosine kinase family, Janus kinases (JAKs) are intracellular enzymes that modulate signals from cytokines and growth factor receptors involved in hematopoiesis, inflammation, and immune cell function. Upon binding of extracellular cytokines and growth factors, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). STATs modulate intracellular activity, including gene transcription of inflammatory mediators that promote an autoimmune response, such as IL-2, IL-6, IL-12, IL-15, IL-23, IFN-γ, GM-CSF, and interferons. The JAK-STAT pathway has been implicated in the pathophysiology of rheumatoid arthritis, as it is associated with an overproduction of inflammatory mediators. There are four JAK proteins: JAK 1, JAK 2, JAK 3 and TYK2. JAKs form homodimers or heterodimers and pair differently in different cell receptors to transmit cytokine signaling. Baricitinib is a selective and reversible inhibitor of JAK1 and JAK2 with less affinity for JAK3 and TYK2; however, the relevance of inhibition of specific JAK enzymes to therapeutic effectiveness is not currently known. Baricitinib inhibits the activity of JAK proteins and modulates the signaling pathway of various interleukins, interferons, and growth factors. It was also shown to decrease the proliferation of JAK1/JAK2 expression in mutated cells and induce cell apoptosis.
Record name Baricitinib
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CAS No.

1187594-09-7
Record name Baricitinib
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Record name Baricitinib [USAN:INN]
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Record name Baricitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11817
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Record name {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE
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Record name BARICITINIB
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Synthesis routes and methods I

Procedure details

Alternatively, a suspension of (4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (20, 10.0 g, 20.6 mmol) and lithium hydroxide monohydrate (2.59 g, 61.8 mmol) in acetonitrile (CH3CN 40 mL) and isopropyl alcohol (10 mL) was heated at 45-50° C. for 6 hours. When HPLC showed that the reaction was deemed complete, the reaction mixture was cooled to room temperature and 1M hydrochloric acid aqueous solution (41 mL) as added to adjust the pH to 6-7 at temperature below 25° C. After the acid addition, the mixture was stirred at room temperature for 1 h and the precipitates were isolated by filtration. The wet cake was washed with water (50 mL) and dried in vacuum oven at 50° C. to give crude 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (14, 6.0 g, 7.65 g theoretical, 78% yield) as off-white solids, which was found to be identical to the material prepared by Method A.
Name
lithium hydroxide monohydrate
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(1-(ethylsulfonyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile (6, 327 g, 655 mmol) in acetonitrile (3 L) and water (300 mL) was added LiBF4 (614 g, 6.55 mol, 10.0 equiv). The resulting reaction mixture was stirred at 75° C. for overnight. The reaction mixture was cooled to 0° C. before a solution of ammonium hydroxide (NH4OH, 570 mL) in water (2.2 L) was added slowly to keep the temperature below 10° C. (pH 9-10). The mixture was stirred at room temperature for overnight. When the reaction was deemed complete, water (10 L) was added and the resulting mixture was vigorously stirred for 3 h at room temperature. The solids were collected by filtration, washed with water (6.7 L) and heptane (6.7 L), and dried in vacuum oven at 45° C. over the weekend. The dried solid was then dissolved in 20% MeOH in dichloromethane (12 L), and was purified by column chromatography on 1.3 Kg of silica gel eluting with a 20% MeOH in dichloromethane solution (18L) to afford 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (7, 204 g, 243.3 g theoretical, 83.8% yield) as an off-white solid. For 7: 1H NMR (300 MHz, d6-DMSO) δ 1.25 (t, 3H), 3.25 (q, 2H), 3.75 (s, 2H), 4.25 (d, 2H), 4.65 (d, 2H), 7.10 (d, 1H), 7.65 (dd, 1H), 8.50 (s, 1H), 8.70 (s, 1H), 8.95 (s, 1H), 12.2 (bs, 1H); MS: m/z calcd. 372.12; found: 372.0.
[Compound]
Name
LiBF4
Quantity
614 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
570 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of (4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (20, 1.0 g, 2.06 mmol) in methanol (MeOH, 5 mL) and tetrahydrofuran (THF, 20 mL) was treated with a 1 M aqueous sodium hydroxide solution (NaOH, 2.3 mL, 2.3 mmol, 1. 12 equiv) at room temperature, and the resulting reaction mixture was stirred at room temperature for 2-3 h. When HPLC showed that the reaction was deemed complete, the reaction mixture was quenched with water (10 mL) and a 1 N aqueous HCl solution (0.2 mL) to adjust pH to 7-7.5 at room temperature. The resulting mixture was stirred at room temperature for 30 min before the solids were collected by filtration. The solids were washed with a mixture of acetonitrile and water (2/3 by volume, 2×4 mL) and dried in vacuum at 40-45° for 24 h to afford crude 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (14, 658 mg, 765 mg theoretical, 86% yield) as off-white solids, which was found to be identical to the material prepared by Method A. For crude 14: 1H NMR (DMSO-d6, 300 MHz) δ 12.15 (s, 1H), 8.94 (s, 1H), 8.72 (s, 1H), 8.49 (s, 1H), 7.63 (d, 1H), 7.09 (d, 1H), 4.62 (d, 2H), 4.25 (d, 2H), 3.71 (s, 2H), 3.24 (q, 2H), 1.26 (t, 3H) ppm; C16H17N7O2S (MW, 371.42), LCMS (EI) m/e 372 (M++H).
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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